molecular formula C7H10ClIN2O B14129489 (R)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole

(R)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole

Cat. No.: B14129489
M. Wt: 300.52 g/mol
InChI Key: LYMSUPQLJIZSDJ-RXMQYKEDSA-N
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Description

®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of chlorine and iodine atoms attached to the pyrazole ring, along with a methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Alkylation: The methoxypropan-2-yl group can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of ®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, oxidized or reduced derivatives, and coupled products with extended conjugation or functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials, catalysts, and ligands.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.

Medicine

In medicine, ®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole is explored for its therapeutic potential. It is investigated as a lead compound in drug discovery programs targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it valuable in the formulation of products with specific functionalities.

Mechanism of Action

The mechanism of action of ®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to desired therapeutic or biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-Metolachlor: A herbicide with a similar methoxypropan-2-yl group.

    ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate: A compound with a similar alkyl group.

    ®-1-Methoxypropan-2-yl cyclohexane-1,4-diamine: Another compound with a similar methoxypropan-2-yl group.

Uniqueness

®-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole is unique due to the presence of both chlorine and iodine atoms on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H10ClIN2O

Molecular Weight

300.52 g/mol

IUPAC Name

4-chloro-5-iodo-1-[(2R)-1-methoxypropan-2-yl]pyrazole

InChI

InChI=1S/C7H10ClIN2O/c1-5(4-12-2)11-7(9)6(8)3-10-11/h3,5H,4H2,1-2H3/t5-/m1/s1

InChI Key

LYMSUPQLJIZSDJ-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](COC)N1C(=C(C=N1)Cl)I

Canonical SMILES

CC(COC)N1C(=C(C=N1)Cl)I

Origin of Product

United States

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